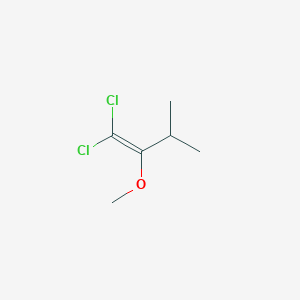
1,1-Dichloro-2-methoxy-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-methoxy-3-methylbut-1-ene is an organic compound with the molecular formula C6H10Cl2O It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene typically involves the chlorination of 2-methoxy-3-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced separation techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2-methoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrochlorination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 2-methoxy-3-methylbutan-1-ol.
Elimination: Formation of 2-methoxy-3-methylbut-2-ene.
Oxidation: Formation of 2-methoxy-3-methylbutanal or 2-methoxy-3-methylbutanoic acid.
Scientific Research Applications
1,1-Dichloro-2-methoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-methoxy-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,1-Dibromo-3-methylbut-1-ene: Similar structure but with bromine atoms instead of chlorine.
1,1-Diethoxy-3-methyl-2-butene: Contains ethoxy groups instead of methoxy and chlorine.
1,1-Dichloro-3-methylbut-1-ene: Similar structure but lacks the methoxy group
Uniqueness: 1,1-Dichloro-2-methoxy-3-methylbut-1-ene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
62688-94-2 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1,1-dichloro-2-methoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C6H10Cl2O/c1-4(2)5(9-3)6(7)8/h4H,1-3H3 |
InChI Key |
RQWJTMXSKZYUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















